methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride

Description

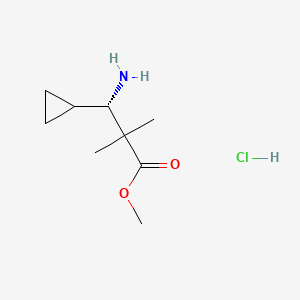

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride is a chiral amino ester hydrochloride characterized by a cyclopropane ring, a methyl ester group, and a tertiary amine functionality. The stereospecific (3S) configuration and cyclopropyl substituent confer unique steric and electronic properties, making it a candidate for pharmaceutical intermediates or bioactive molecule synthesis. Its hydrochloride salt enhances solubility and stability, typical of amino esters used in drug development .

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12-3)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H/t7-;/m0./s1 |

InChI Key |

SUTIVGWCXYYSAS-FJXQXJEOSA-N |

Isomeric SMILES |

CC(C)([C@H](C1CC1)N)C(=O)OC.Cl |

Canonical SMILES |

CC(C)(C(C1CC1)N)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of the amino group and the esterification to form the dimethylpropanoate moiety. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related amino ester hydrochlorides, emphasizing substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings:

Cyclopropyl vs.

Ester Group Variations :

- Methyl esters (target compound and ) generally exhibit higher volatility and lower molecular weight than ethyl esters (e.g., ), impacting solubility and metabolic stability.

Halogen vs.

Synthesis Strategies: The synthesis of Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride involves hydrochloric acid-mediated deprotection, a method likely applicable to the target compound. Cyclopropyl-containing analogs may require specialized reagents for ring formation.

Spectroscopic Data :

- The ¹H-NMR of (δ 9.00 for NH, 3.79 for methoxy) contrasts with fluorine-containing analogs (e.g., ), where ¹⁹F-NMR would be critical for characterization.

Biological Activity

Overview of Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate Hydrochloride

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride is a synthetic compound that may exhibit various biological activities, particularly in pharmacological contexts. It is important to consider its structural characteristics, which can influence its interactions with biological systems.

Chemical Structure

- IUPAC Name : Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride

- CAS Number : 1350712-44-5

- Molecular Formula : C₁₁H₁₅ClN₁O₂

- SMILES Notation : COC(=O)C(C(C1CC1)N)(C)C.Cl

Biological Activity

The biological activity of methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride can be assessed through various mechanisms:

-

Pharmacological Action :

- Compounds with amino acid structures often interact with neurotransmitter systems. They may act as agonists or antagonists at specific receptors.

- Potential applications in treating neurological disorders or as analgesics could be explored.

-

Enzyme Interaction :

- The compound may inhibit or activate certain enzymes, affecting metabolic pathways. This could be crucial in drug metabolism and pharmacokinetics.

-

Cellular Effects :

- Investigations into cytotoxicity or cell proliferation may reveal its effects on cancer cells or other cell types.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 215.70 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in water and organic solvents |

Case Studies and Research Findings

While specific case studies for this compound are not available in the search results, similar compounds have been investigated in various research contexts:

-

Neuropharmacology :

- Research indicates that compounds with similar structures can modulate neurotransmitter release and receptor activity, potentially leading to therapeutic effects in conditions like depression or anxiety.

-

Anticancer Activity :

- Studies have shown that certain amino acid derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting a possible avenue for further exploration with this compound.

-

Toxicological Assessments :

- Understanding the safety profile through acute and chronic toxicity studies is essential for any potential therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.